molecular formula C8H8BrNO3 B6228809 2-(3-amino-5-bromophenoxy)acetic acid CAS No. 1702888-73-0

2-(3-amino-5-bromophenoxy)acetic acid

Cat. No.: B6228809
CAS No.: 1702888-73-0
M. Wt: 246.1
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Description

2-(3-Amino-5-bromophenoxy)acetic acid is a substituted acetic acid derivative featuring a phenoxy group with amino (-NH₂) and bromo (-Br) substituents at the 3- and 5-positions of the aromatic ring, respectively. The amino group enhances solubility and reactivity, while bromine introduces steric and electronic effects, influencing intermolecular interactions and biological activity .

Properties

CAS No.

1702888-73-0

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-bromophenoxy)acetic acid typically involves the nucleophilic aromatic substitution of a brominated phenol derivative with an amino acid precursor. One common method involves the reaction of 3-amino-5-bromophenol with chloroacetic acid under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-bromophenoxy)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(3-amino-phenoxy)acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted phenoxyacetic acids, which can have different functional groups attached to the aromatic ring, such as nitro, amino, or thiol groups .

Scientific Research Applications

2-(3-amino-5-bromophenoxy)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound has been studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Research has explored its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as flame retardants and UV absorbers.

Mechanism of Action

The mechanism of action of 2-(3-amino-5-bromophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-Bromo-4-Methoxyphenyl)Acetic Acid

  • Structure : Bromo (3-position) and methoxy (4-position) substituents on a phenyl ring directly bonded to acetic acid .
  • Synthesis : Prepared via regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid .
  • Key Properties :
    • Crystallography : The bromine atom is electron-withdrawing, enlarging the C-C-C bond angle (121.5°) compared to methoxy (118.2°) and acetic acid (118.4°) groups. Molecules form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) .
    • Applications : Intermediate in synthesizing natural products like Combretastatin A-4, an antimitotic agent .
Table 1: Structural and Physicochemical Comparison
Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
2-(3-Amino-5-bromophenoxy)acetic acid 3-NH₂, 5-Br, phenoxy C₈H₇BrNO₃ 260.05 (hypothetical) Hypothetical: Drug intermediates
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH₃ C₉H₉BrO₃ 259.07 Combretastatin A-4 synthesis
2-(4-Bromo-2,5-difluorophenyl)acetic acid 4-Br, 2,5-F C₈H₅BrF₂O₂ 265.03 Research chemicals

Halogenated Phenylacetic Acids

  • Examples: 2-(4-Bromo-2,5-difluorophenyl)acetic acid : Exhibits high structural similarity (0.91 Tanimoto score) but differs in halogen placement (Br at 4-position, F at 2,5-positions). 2-(3-Bromo-5-fluorophenyl)acetic acid : Fluorine’s electronegativity alters electronic properties compared to amino groups.
  • Key Differences: Acidity: Amino groups (in the target compound) lower pKa compared to electron-withdrawing halogens, enhancing water solubility. Reactivity: Bromine facilitates electrophilic substitution, while amino groups enable conjugation or hydrogen bonding .

Heterocyclic Analog: 2-(4-Bromo-6-Methylpyridin-2-yl)Acetic Acid

  • Structure : Pyridine ring replaces benzene, with bromo (4-position) and methyl (6-position) substituents .
  • Properties: The nitrogen in pyridine increases polarity and alters hydrogen-bonding capacity compared to phenoxy derivatives. Molecular weight (230.06 g/mol) is lower due to the heterocyclic structure .

Pharmacologically Active Analog: Indomethacin

  • Structure : Indole-3-acetic acid derivative with anti-inflammatory properties .
  • Comparison: Bioactivity: Indomethacin’s potency stems from its indole core and chlorobenzoyl group, whereas the target compound’s amino and bromo groups may influence receptor binding or metabolic stability . Solubility: The phenoxy group in the target compound may reduce lipophilicity compared to indomethacin’s aromatic system.

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